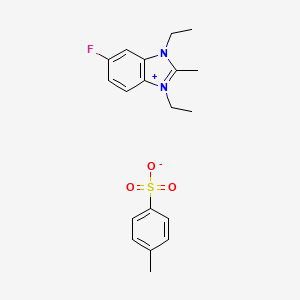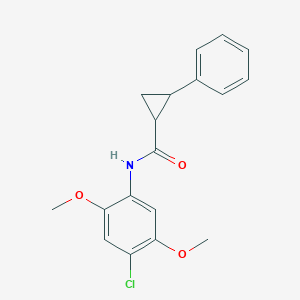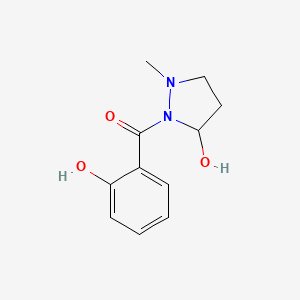![molecular formula C16H14N2O2S B5150429 3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole](/img/structure/B5150429.png)
3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole, commonly known as M344, is a small molecule inhibitor that has gained significant attention in scientific research. It is a potent inhibitor of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. M344 has been found to have various applications in scientific research, including cancer therapy, neuroprotection, and anti-inflammatory effects.
Wirkmechanismus
M344 inhibits 3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole, which are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. By inhibiting 3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole, M344 increases the acetylation of histones, leading to the activation of gene expression. This results in the induction of apoptosis in cancer cells, neuroprotection, and anti-inflammatory effects.
Biochemical and Physiological Effects:
M344 has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, improve cognitive function in animal models of neurodegenerative diseases, and reduce inflammation in animal models of inflammatory diseases. M344 has also been found to regulate the expression of genes involved in cell cycle regulation, DNA repair, and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
M344 has several advantages for lab experiments. It is a potent inhibitor of 3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole, making it a useful tool for studying the role of 3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole in gene expression and disease progression. M344 has also been found to have low toxicity and good bioavailability, making it suitable for in vivo studies. However, M344 has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its specificity for 3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole. M344 may also have off-target effects that could affect the interpretation of experimental results.
Zukünftige Richtungen
For the study of M344 include the development of more specific HDAC inhibitors, investigation of epigenetic regulation, and the development of M344 analogs with improved potency and specificity.
Synthesemethoden
M344 can be synthesized using a multi-step process that involves the reaction of different chemical compounds. The first step involves the synthesis of 3-bromo-4'-methylsulfonylbiphenyl, which is then reacted with hydrazine to form the pyrazole ring. The final step involves the deprotection of the methylsulfonyl group to obtain M344.
Wissenschaftliche Forschungsanwendungen
M344 has been extensively studied for its potential therapeutic applications in cancer, neuroprotection, and anti-inflammatory effects. In cancer therapy, M344 has been found to induce apoptosis (programmed cell death) in cancer cells by inhibiting 3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy. In neuroprotection, M344 has been found to have a protective effect on neurons and improve cognitive function in animal models of neurodegenerative diseases. In anti-inflammatory effects, M344 has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases.
Eigenschaften
IUPAC Name |
5-[3-(4-methylsulfonylphenyl)phenyl]-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-21(19,20)15-7-5-12(6-8-15)13-3-2-4-14(11-13)16-9-10-17-18-16/h2-11H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYUBIVCWGNRFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-butoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5150360.png)

![2-(ethylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5150367.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1,4-oxazepan-4-yl)nicotinamide](/img/structure/B5150379.png)
![2-chloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5150387.png)
![3-chloro-N-(2-ethylphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5150389.png)


![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5150405.png)

![N-benzyl-2-[(cyclobutylacetyl)amino]benzamide](/img/structure/B5150421.png)
![N~1~-[2-(4-chlorophenoxy)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5150454.png)
![1-(4-chlorobenzyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5150456.png)
![N-benzyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5150461.png)